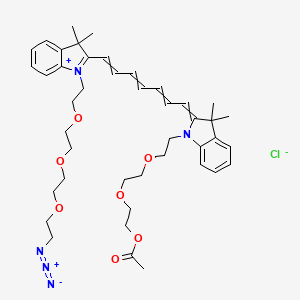

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7

Description

The Role of Near-Infrared Fluorescent Probes in Contemporary Biomedical Research

Near-infrared (NIR) fluorescent probes, which operate in the 700-1700 nm wavelength range, have become indispensable tools in biomedical research. frontiersin.orgfrontiersin.org Their popularity stems from several key advantages over probes that fluoresce in the visible light spectrum. nih.gov Light in the NIR region can penetrate deeper into biological tissues with reduced scattering and absorption by endogenous molecules like hemoglobin and water. frontiersin.orgnih.gov This results in a higher signal-to-noise ratio, leading to clearer and more sensitive imaging, especially in deep-tissue and in vivo applications. frontiersin.orgnih.govaxispharm.com

The reduced autofluorescence of biological tissues in the NIR window further enhances detection sensitivity. axispharm.com These characteristics make NIR probes, such as those based on the Cy7 dye, ideal for a range of applications including fluorescence microscopy, flow cytometry, and in vivo imaging of cellular and molecular events. nih.govaxispharm.comontosight.ai The development of NIR probes has significantly advanced our ability to study complex biological systems non-invasively and in real-time. frontiersin.orgnih.gov

Strategic Design Principles for Multi-Component Chemical Probes: An Overview of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Architecture

The effectiveness of a chemical probe is largely determined by its molecular architecture. The design of multi-component probes involves the careful selection and arrangement of different functional units to achieve desired properties and functionalities. researchgate.netnih.govnih.gov The compound this compound is a prime example of such strategic design, incorporating several key components that each serve a specific purpose.

The core of this probe is the Cy7 dye , a member of the cyanine (B1664457) family of fluorescent dyes. creative-diagnostics.comwikipedia.org Cy7 is a near-infrared fluorophore, meaning it absorbs and emits light in the NIR spectrum. creative-diagnostics.comwikipedia.org This property is crucial for its application in deep-tissue imaging, as it minimizes background interference and allows for highly sensitive detection. axispharm.comcreative-diagnostics.com

Flanking the Cy7 core are two triethylene glycol (PEG3) linkers. PEGylation, the process of attaching polyethylene (B3416737) glycol chains to molecules, is a widely used strategy in drug delivery and bioconjugation. nih.govnih.govaxispharm.com The PEG3 linkers in this probe serve multiple functions. They enhance the water solubility and biocompatibility of the molecule, which is essential for its use in biological systems. wikipedia.orgaxispharm.combiochempeg.com Furthermore, PEG linkers can act as a shield, reducing non-specific interactions between the fluorochrome and other biomolecules, which can otherwise lead to quenching of the fluorescent signal or unwanted background binding. nih.govnih.govresearchgate.net

One of the PEG3 linkers is terminated with an acetyl (Ac) group . This group serves as a protective cap, preventing unwanted reactions and ensuring the stability of that end of the molecule.

The other PEG3 linker is functionalized with an azide (B81097) (N3) group . The azide group is a key component for "click chemistry," a set of biocompatible reactions that are highly efficient and specific. nih.govmedchemexpress.comwikipedia.org Specifically, the azide group can readily react with an alkyne group in a copper-catalyzed or strain-promoted cycloaddition reaction to form a stable triazole linkage. wikipedia.orgnih.govwikipedia.org This allows for the straightforward and specific attachment (conjugation) of the entire probe to a target biomolecule of interest that has been modified to contain an alkyne group. wikipedia.org The small size of the azide group is advantageous as it is less likely to interfere with the function of the biomolecule it is labeling. researchgate.net

In essence, this compound is a bifunctional linker. The azide group provides a reactive handle for covalent attachment to a target, while the Cy7 dye provides the means for fluorescent detection. The PEG linkers improve its physicochemical properties for biological applications. This modular design allows researchers to specifically label and visualize a wide array of biomolecules in complex biological environments.

Below is a table summarizing the key components of this compound and their functions:

| Component | Function | Key Properties |

| Cy7 (Cyanine-7) Dye | Near-infrared fluorescent reporter | Excitation max: ~750 nm, Emission max: ~776 nm creative-diagnostics.com |

| PEG3 (Triethylene Glycol) Linkers | Enhance solubility, biocompatibility, and reduce non-specific binding nih.govaxispharm.com | Hydrophilic, flexible |

| Azide (N3) Group | Reactive handle for bioconjugation via click chemistry nih.govmedchemexpress.com | Highly selective for alkynes |

| Acetyl (Ac) Group | Protective cap, enhances stability | Inert |

Properties

Molecular Formula |

C43H58ClN5O7 |

|---|---|

Molecular Weight |

792.42 |

IUPAC Name |

2-[2-[2-[2-[7-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethyl acetate;chloride |

InChI |

InChI=1S/C43H58N5O7.ClH/c1-35(49)55-34-33-54-32-29-52-26-23-48-39-18-14-12-16-37(39)43(4,5)41(48)20-10-8-6-7-9-19-40-42(2,3)36-15-11-13-17-38(36)47(40)22-25-51-28-31-53-30-27-50-24-21-45-46-44;/h6-20H,21-34H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

HVDWUPHUQBHZMT-UHFFFAOYSA-M |

SMILES |

CC(=O)OCCOCCOCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCOCCOCCOCCN=[N+]=[N-])(C)C.[Cl-] |

Appearance |

Solid powder |

Purity |

>97% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 |

Origin of Product |

United States |

Synthetic Methodologies for N Ac Peg3 N Azide Peg3 Cy7 and Analogous Structures

Precursor Synthesis and Derivatization Strategies for Cyanine (B1664457) 7 Dyes

The foundation of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 is the Cyanine 7 (Cy7) scaffold, a heptamethine cyanine dye known for its absorption and emission in the near-infrared spectrum. caymanchem.com The synthesis of asymmetrical cyanine dyes typically involves the condensation of two different heterocyclic quaternary salts with a polymethine bridge-forming reagent. acs.orgrsc.org

A common method for creating the Cy7 core begins with the synthesis of substituted indolenium precursors. acs.orgnih.gov These precursors are heterocyclic compounds that will form the two ends of the cyanine dye. The synthesis often starts with commercially available indolenine derivatives which are N-alkylated. nih.gov This N-alkylation step can be performed at high temperatures, which necessitates that any temperature-sensitive functional groups are added later in the synthesis. nih.gov

The construction of the polymethine chain that connects the two indolenium rings is a critical step. One established method involves the reaction of an indolenium salt with a reagent like N-(5-anilinopenta-2,4-dienylidene)aniline hydrochloride, which provides the five-carbon bridge of the heptamethine chain. researchgate.net For asymmetrical cyanine dyes, a stepwise approach is often employed where one indolenium moiety is first reacted to form a hemicyanine intermediate. acs.orgnih.gov This intermediate is then reacted with a second, different indolenium salt to yield the final asymmetrical cyanine dye. acs.orgnih.gov A modular approach, where functional groups are introduced in the final steps, is often preferred to avoid their degradation during the high-temperature condensation reactions. nih.gov

| Intermediate | Description | Synthetic Role |

|---|---|---|

| Indolenium Salts | Quaternized heterocyclic compounds, often substituted with reactive groups or linkers. | Forms the terminal heterocyclic systems of the cyanine dye. |

| Hemicyanine | An intermediate where one indolenium ring is attached to a partial polymethine chain. | Allows for the stepwise and controlled synthesis of asymmetrical cyanine dyes. |

| Polymethine Precursors | Reagents that provide the conjugated carbon chain linking the two heterocyclic rings. | Determines the length of the polymethine bridge and thus the spectral properties of the dye. |

Controlled Integration of Poly(ethylene glycol) Linkers into Probe Scaffolds

Poly(ethylene glycol) (PEG) linkers are incorporated into fluorescent probes like this compound to enhance water solubility, reduce non-specific binding, and provide a flexible spacer between the fluorophore and a conjugated biomolecule. nih.govnih.govaxispharm.com The "PEG3" designation indicates a short chain of three ethylene (B1197577) glycol units. In this specific molecule, two different PEG3 linkers are present, one capped with an acetate (B1210297) group and the other with an azide (B81097) group.

The integration of these PEG linkers is typically achieved by using PEGylated precursors during the synthesis of the cyanine dye. nih.gov For instance, the indolenium precursors can be functionalized with PEG chains prior to the condensation reaction to form the cyanine core. researchgate.net This involves reacting the indolenium nitrogen with a PEG derivative that has a reactive group at its other end, such as a tosylate or a halide, which facilitates the N-alkylation.

For a molecule with two different PEG linkers, a strategy of sequential or orthogonal protection and deprotection might be employed. For example, one indolenium precursor could be synthesized with an acetate-terminated PEG3 linker, while the other is prepared with a protected azide-terminated PEG3 linker. After the cyanine dye is formed, the protecting group on the azide can be removed. Alternatively, the cyanine dye can be synthesized with reactive handles on each indolenium ring, to which the different PEG linkers can be attached in subsequent steps using appropriate coupling chemistry. nih.gov The use of heterobifunctional PEG linkers, which have different reactive groups at each end, is a key strategy in the synthesis of such complex probes. nih.govnih.gov

Introduction of Azide Functionality for Bioconjugation Reactivity

The azide group (N₃) in this compound serves as a versatile chemical handle for bioconjugation. medchemexpress.combroadpharm.commedchemexpress.com It can participate in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to covalently link the fluorescent probe to a target biomolecule containing a complementary alkyne group. medchemexpress.commedchemexpress.comjenabioscience.com

The introduction of the azide functionality is typically accomplished by using a reagent that contains both the azide group and a reactive moiety for attachment to the probe's scaffold. jenabioscience.com In the context of this compound, an azide-terminated PEG3 linker is used. medchemexpress.commedkoo.com This linker can be synthesized by reacting a PEG diol with a reagent like azidotrimethylsilane (B126382) in the presence of a Lewis acid, or by converting a terminal hydroxyl group of a PEG chain into an azide via a two-step process involving mesylation followed by nucleophilic substitution with sodium azide.

The azide group is chemically stable under a wide range of reaction conditions, making it compatible with the various steps of dye synthesis and purification. nih.gov Its bioorthogonal reactivity ensures that it will not react with functional groups typically found in biological systems, thus allowing for highly specific labeling of target molecules. nih.govwikipedia.org

Purification and Characterization Techniques for Complex Fluorescent Probes

The synthesis of complex fluorescent probes like this compound often results in a mixture of the desired product, unreacted starting materials, and side products. Therefore, rigorous purification and characterization are essential to ensure the quality and reliability of the final probe.

Purification:

High-performance liquid chromatography (HPLC) is the most common and effective method for purifying complex fluorescent probes. acs.orgnih.gov Reversed-phase HPLC, using a C18 column and a gradient of water and an organic solvent (like acetonitrile (B52724) or methanol) often with additives like trifluoroacetic acid (TFA), is typically employed. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For highly polar or charged dyes, alternative purification techniques such as column chromatography on basic aluminum oxide may be necessary to avoid irreversible adsorption that can occur with silica (B1680970) gel. acs.org Size-exclusion chromatography, such as with Sephadex G-25, can also be used to separate the dye-conjugate from smaller, unreacted dye molecules. medchemexpress.comaatbio.com

Characterization:

A combination of analytical techniques is used to confirm the identity and purity of the synthesized probe:

Mass Spectrometry (MS): This technique provides the precise molecular weight of the compound, confirming that the correct structure has been formed. acs.orgnih.gov High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule, confirming the presence and connectivity of all the different components, including the Cy7 core, the PEG linkers, the acetate cap, and the azide group. acs.orgnih.gov

UV-Visible Spectroscopy: This technique is used to determine the absorption maximum (λₘₐₓ) of the fluorescent probe, which is a characteristic property of the cyanine dye. researchgate.net

Fluorimetry: This measures the fluorescence emission maximum and the quantum yield of the probe, which are critical parameters for its application in fluorescence-based assays. researchgate.net

| Technique | Information Obtained | Importance |

|---|---|---|

| HPLC | Purity of the compound. | Ensures that the probe is free from impurities that could interfere with its function. |

| Mass Spectrometry | Molecular weight and elemental composition. | Confirms the identity of the synthesized molecule. |

| NMR Spectroscopy | Detailed chemical structure and connectivity of atoms. | Verifies the correct assembly of all components of the probe. |

| UV-Visible Spectroscopy | Maximum absorption wavelength. | Characterizes the spectral properties of the fluorophore. |

| Fluorimetry | Fluorescence emission maximum and quantum yield. | Determines the brightness and suitability of the probe for fluorescence applications. |

Mechanistic Principles Underpinning N Ac Peg3 N Azide Peg3 Cy7 Functionality

Principles of Click Chemistry in Chemical Probe Applications

Click chemistry refers to a class of reactions that are rapid, selective, high-yielding, and biocompatible. wikipedia.orgcsmres.co.uk These reactions are designed to be modular and simple to perform, often in benign solvents like water, and they produce minimal and non-toxic byproducts. wikipedia.orglabinsights.nl The core idea, introduced by K. Barry Sharpless, was to mimic nature by joining small, modular units together reliably and efficiently. wikipedia.orgijpsjournal.com A key characteristic of click reactions is a large thermodynamic driving force (greater than 20 kcal/mol), which ensures the reaction proceeds quickly to a single, stable product. wikipedia.org

In the context of chemical probes, click chemistry is a powerful tool for bioconjugation—the process of attaching a probe (like a fluorescent dye) to a biomolecule of interest (such as a protein, peptide, or nucleic acid). wikipedia.orglabinsights.nl The high specificity and rapid kinetics of these reactions allow for the precise labeling of biomolecules even in complex biological environments like living cells, without interfering with native biochemical processes. labinsights.nlwur.nl This has made click chemistry invaluable for applications in diagnostics, imaging, and tracking biological systems in real-time. labinsights.nl The azide (B81097) functional group in N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 is specifically designed to participate in these highly efficient conjugation reactions. cd-bioparticles.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms in Probe Conjugation

The most prominent example of click chemistry is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). labinsights.nlnih.gov This reaction joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. csmres.co.uknih.gov The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)), which accelerates the reaction rate by a factor of up to 107 compared to the uncatalyzed thermal reaction. csmres.co.uk

The mechanism involves the coordination of the Cu(I) ion with the alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper acetylide intermediate. nih.govacs.org This copper acetylide then reacts with the azide in a stepwise process, leading to a six-membered metallacycle that rearranges to form the stable triazole product, regenerating the catalyst in the process. acs.org

For bioconjugation applications, the reaction is typically performed in aqueous solutions. nih.govlumiprobe.com A reducing agent, such as sodium ascorbate (B8700270), is often added to maintain copper in the required Cu(I) state, preventing its oxidation to Cu(II) by ambient oxygen. nih.govjenabioscience.com Additionally, accelerating ligands can be used to protect the biomolecules from damage by reactive oxygen species and to improve reaction efficiency. nih.govjenabioscience.com The CuAAC reaction is highly selective for azides and alkynes, functional groups that are absent in native biological systems, making it an ideal tool for specifically conjugating probes like this compound to alkyne-modified targets. lumiprobe.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Copper-Free Bioconjugation

While CuAAC is highly effective, the copper catalyst can be toxic to living cells and organisms. vectorlabs.com This limitation led to the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click reaction. vectorlabs.comrsc.org SPAAC utilizes a cycloalkyne, typically a cyclooctyne (B158145) derivative like dibenzocyclooctyne (DBCO), where the alkyne bond is distorted due to ring strain. vectorlabs.com This inherent strain provides the necessary activation energy for the cycloaddition reaction with an azide to occur spontaneously and rapidly under physiological conditions, without the need for a catalyst.

The reaction is bioorthogonal, meaning it proceeds efficiently in aqueous environments and complex biological systems without interfering with or being affected by native functional groups like amines or hydroxyls. wur.nlvectorlabs.com The absence of copper toxicity makes SPAAC particularly well-suited for live-cell imaging and in vivo applications. vectorlabs.com The reaction forms a stable triazole bond, similar to CuAAC, ensuring a permanent link between the probe and its target. vectorlabs.com The azide group on this compound allows it to be conjugated using this copper-free method to biomolecules modified with a strained alkyne. medchemexpress.com

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst Requirement | Requires Copper(I) catalyst. nih.gov | No catalyst required (copper-free). vectorlabs.com |

| Reactants | Terminal Alkyne + Azide. csmres.co.uk | Strained Alkyne (e.g., DBCO) + Azide. vectorlabs.com |

| Biocompatibility | Potential cytotoxicity due to copper catalyst. vectorlabs.com | Highly biocompatible, suitable for live cells and in vivo use. vectorlabs.com |

| Reaction Conditions | Mild, aqueous conditions, often with reducing agents and ligands. nih.gov | Mild, physiological conditions. vectorlabs.com |

| Kinetics | Very fast reaction rates. csmres.co.uk | Fast kinetics, driven by ring strain. vectorlabs.com |

| Product | 1,4-disubstituted 1,2,3-triazole. nih.gov | Stable triazole. |

Near-Infrared Fluorescence Emission Mechanisms of the Cy7 Moiety in Biological Contexts

The Cy7 moiety is a heptamethine cyanine (B1664457) dye that functions as the fluorescent reporter in the this compound probe. rsc.org Cy7 exhibits absorption and emission in the near-infrared (NIR) spectrum, typically with an emission maximum around 770 nm. baseclick.eulumiprobe.com This is particularly advantageous for biological imaging for two main reasons. First, biological tissues have a "near-infrared window" (generally above 700 nm) where the absorption of light by endogenous molecules like hemoglobin and water is minimized, allowing for deeper tissue penetration of both excitation and emission light. lumiprobe.comfrontiersin.org Second, autofluorescence from native biological molecules is significantly reduced in the NIR range, leading to a much higher signal-to-noise ratio and enhanced imaging clarity. baseclick.eulumiprobe.com

The photophysical properties of Cy7 dyes stem from their structure, which consists of two heterocyclic nuclei joined by a polymethine chain. researchgate.net The extended π-conjugated system of the heptamethine chain is responsible for the dye's ability to absorb and emit light at long wavelengths. researchgate.net Upon absorption of a photon of appropriate energy, an electron is promoted to an excited state. The subsequent relaxation of this electron back to the ground state results in the emission of a photon, which is observed as fluorescence. The specific absorption and emission wavelengths are influenced by the length of the polymethine chain and modifications to the heterocyclic end groups. researchgate.net The use of Cy7 in probes enables non-invasive, real-time imaging of biological processes in living organisms. baseclick.eu

| Property | Value/Description |

|---|---|

| Excitation Wavelength (λex) | ~750 nm lumiprobe.com |

| Emission Wavelength (λem) | ~773 nm lumiprobe.com |

| Spectral Range | Near-Infrared (NIR) baseclick.eu |

| Key Advantages in Biological Imaging | Low tissue autofluorescence, deep tissue penetration, high signal-to-noise ratio. baseclick.eulumiprobe.com |

| Structural Basis of Properties | Extended π-conjugation in the heptamethine chain. researchgate.net |

Role of Poly(ethylene glycol) Linkers in Modulating Probe Interactions within Biological Systems

The this compound compound incorporates two short poly(ethylene glycol) (PEG) chains. PEG is a hydrophilic polymer widely used in biomedical applications to improve the pharmaceutical properties of molecules. In the context of a chemical probe, the PEG linkers serve several crucial functions.

Research Applications of N Ac Peg3 N Azide Peg3 Cy7 in Advanced Biomedical Research Models

Application in Biomolecule Labeling and Tracking Methodologies

The design of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 makes it a versatile tool for the labeling and subsequent tracking of various biomolecules. The presence of the azide (B81097) group allows for its specific conjugation to biomolecules that have been modified to contain a complementary alkyne group, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This "click chemistry" approach is highly efficient and specific, allowing for the precise attachment of the Cy7 fluorescent tag to the target biomolecule.

Protein Conjugation and Imaging Studies

In the realm of proteomics, the ability to fluorescently label proteins is crucial for studying their localization, trafficking, and interactions. This compound can be used to label proteins that have been metabolically, enzymatically, or chemically modified to incorporate an alkyne-containing amino acid or a reactive group that can be subsequently derivatized with an alkyne. Once conjugated, the strong and stable fluorescence of the Cy7 dye allows for sensitive detection of the labeled protein in various experimental setups, including in-gel analysis, western blotting, and fluorescence microscopy. The near-infrared emission of Cy7 is particularly beneficial for in vivo imaging studies, as it allows for deeper tissue penetration of the excitation and emission light.

| Property | Value |

| Excitation Maximum (Ex) | ~750 nm |

| Emission Maximum (Em) | ~773 nm |

| Functional Group for Conjugation | Azide (-N3) |

| Reactive Partner | Alkyne |

Nucleic Acid Labeling and Detection Protocols

Similar to proteins, nucleic acids (DNA and RNA) can be labeled with this compound for visualization and tracking. This is typically achieved by incorporating alkyne-modified nucleosides into the nucleic acid strand during replication or transcription. The azide group on the this compound molecule can then be "clicked" onto the alkyne-modified nucleic acid. nih.gov This method of labeling is less disruptive to the structure and function of the nucleic acid compared to bulky dye molecules with other reactive groups. Labeled nucleic acids can be used in a variety of applications, including fluorescence in situ hybridization (FISH), microarray analysis, and for tracking the localization and dynamics of RNA molecules within living cells. nih.gov

Ligand and Peptide Conjugation for Molecular Probing

Small molecules, ligands, and peptides can be conjugated with this compound to create fluorescent probes for studying molecular interactions and for targeted imaging. By attaching this fluorescent dye to a ligand or peptide that specifically binds to a receptor or other cellular target, researchers can visualize the distribution and dynamics of that target in cells and tissues. The hydrophilic PEG spacer in the compound helps to maintain the solubility and bioavailability of the resulting probe. These fluorescently labeled molecules are instrumental in drug discovery and for elucidating the mechanisms of various biological processes.

Investigations in Cellular and Subcellular Imaging

The fluorescent properties of this compound make it a valuable tool for cellular and subcellular imaging, enabling the visualization of cellular components and processes with high specificity and resolution.

Elucidation of Intracellular Processes through Fluorescent Labeling

By labeling specific biomolecules within a cell with this compound, researchers can track their movement, interactions, and fate, providing insights into dynamic intracellular processes. For example, labeling a specific protein can reveal its subcellular localization, its transport between different organelles, and its involvement in cellular signaling pathways. The ability to perform live-cell imaging with this NIR dye is particularly powerful, as it allows for the observation of these processes in real-time without causing significant phototoxicity to the cells.

| Feature | Benefit for Cellular Imaging |

| Near-Infrared Fluorescence | Reduced cellular autofluorescence, deeper tissue penetration for in vivo imaging. |

| Bioorthogonal Conjugation | High specificity in labeling, minimizing off-target effects. |

| PEG Spacer | Increased aqueous solubility and reduced non-specific binding to cellular components. |

Advanced Microscopy Techniques for Cellular Structure Visualization

The photophysical properties of Cy7, the fluorescent component of this compound, are well-suited for various advanced microscopy techniques. These include confocal microscopy, which provides high-resolution optical sectioning of thick specimens, and super-resolution microscopy techniques such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy), which can overcome the diffraction limit of light to visualize cellular structures with unprecedented detail. The brightness and photostability of Cy7 contribute to the quality and resolution of the images obtained using these advanced methods.

Flow Cytometry Applications in Cell Sorting and Analysis

While direct research explicitly detailing the use of this compound for cell sorting and analysis in flow cytometry is not extensively published, its chemical structure lends itself to such applications through covalent labeling strategies. The azide group on the molecule allows for its conjugation to cells or specific cell surface markers that have been metabolically or chemically engineered to bear a corresponding alkyne group, via a process known as click chemistry. This highly specific and efficient reaction enables the stable labeling of target cell populations.

The Cy7 fluorophore is particularly advantageous for multicolor flow cytometry. Its emission in the near-infrared spectrum minimizes spectral overlap with more commonly used fluorophores that emit in the visible range, thus reducing the need for complex compensation adjustments. This allows for the integration of an additional detection channel, expanding the multiplexing capabilities of flow cytometry experiments.

Table 1: Potential Application of this compound in Flow Cytometry

| Feature | Application in Flow Cytometry | Benefit |

| Azide Group | Covalent labeling of alkyne-modified cells or antibodies via click chemistry. | Enables specific and stable attachment of the fluorescent probe to the target, allowing for accurate identification and sorting of cell populations. |

| Cy7 Fluorophore | Detection in the near-infrared channel of a flow cytometer. | Reduces spectral overlap with other fluorophores, facilitating multicolor panel design and improving data quality. |

| PEG Linker | Increases hydrophilicity and provides spatial separation between the label and the target biomolecule. | Enhances solubility in aqueous buffers used in flow cytometry and can help to preserve the biological function of the labeled entity by minimizing steric hindrance. |

Integration into Advanced Research Platforms

The unique combination of a fluorescent reporter, a bioorthogonal handle, and flexible linkers in this compound makes it a valuable component for building complex biomedical research platforms.

Development of Proteolysis-Targeting Chimeras (PROTACs) Utilizing Azide-PEG-Cy7 Linkers

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. Azide-PEG-Cy7 linkers, such as the one in this compound, offer several advantages in PROTAC development.

The azide group provides a convenient "clickable" handle for the modular synthesis of PROTACs. Researchers can synthesize libraries of PROTACs with different target-binding or E3 ligase-binding ligands by reacting them with an alkyne-functionalized counterpart to the Azide-PEG-Cy7 linker. This modular approach accelerates the optimization of PROTAC structure for improved degradation efficiency.

The PEG component of the linker enhances the solubility and can influence the conformational flexibility of the PROTAC, which is crucial for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. Furthermore, the embedded Cy7 dye allows for the direct visualization and tracking of the PROTAC in cells, enabling studies on its uptake, subcellular localization, and engagement with its targets.

Table 2: Role of Azide-PEG-Cy7 Linkers in PROTAC Research

| Component | Function in PROTAC Development | Research Application |

| Azide Group | Enables modular "click" synthesis of PROTAC libraries. | Rapid optimization of linker length, attachment points, and ligand combinations for enhanced degradation potency and selectivity. |

| PEG Linker | Improves solubility and provides optimal spacing and flexibility. | Facilitates the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase). |

| Cy7 Fluorophore | Acts as a fluorescent reporter tag on the PROTAC molecule. | Allows for imaging-based assessment of PROTAC uptake, distribution, and target engagement in cellular models. |

Formulation into Nanocarrier Systems for Targeted Delivery and Imaging in Research Models

This compound can be incorporated into various nanocarrier systems, such as liposomes, polymeric nanoparticles, and micelles, to endow them with imaging capabilities and a means for further functionalization. The PEG chains contribute to the hydrophilic corona of the nanoparticle, which can improve its stability and circulation time in vivo by reducing opsonization and clearance by the reticuloendothelial system.

The azide group on the surface of the nanoparticle serves as a versatile conjugation point for attaching targeting ligands, such as antibodies, peptides, or small molecules, via click chemistry. This allows for the active targeting of the nanocarrier to specific tissues or cell types. The Cy7 dye enables the non-invasive tracking of the nanocarrier's biodistribution and accumulation at the target site using in vivo imaging systems.

In Vivo Imaging Applications in Preclinical Research Models for Biodistribution Studies

The near-infrared fluorescence of Cy7 is well-suited for in vivo imaging in small animal models due to the reduced tissue autofluorescence and deeper tissue penetration of light in this spectral region. When this compound is conjugated to biomolecules, PROTACs, or nanocarriers, it allows for the real-time, non-invasive visualization of their biodistribution, target accumulation, and clearance kinetics.

These studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of novel therapeutic and diagnostic agents. For instance, researchers can monitor the accumulation of a Cy7-labeled nanocarrier in a tumor versus healthy organs, providing valuable information for assessing its targeting efficiency and potential off-target effects.

Table 3: Biodistribution Study of a Hypothetical Cy7-Labeled Nanoparticle in a Murine Tumor Model

| Time Post-Injection | Tumor Fluorescence (Arbitrary Units) | Liver Fluorescence (Arbitrary Units) | Spleen Fluorescence (Arbitrary Units) |

| 1 hour | 500 | 2000 | 1500 |

| 6 hours | 1500 | 1800 | 1200 |

| 24 hours | 3000 | 1000 | 800 |

| 48 hours | 2500 | 500 | 400 |

This is a representative data table illustrating the potential findings from such a study.

Imaging Modalities for Gene Delivery and Gene Expression Analysis in Research Systems

In the field of gene therapy, tracking the delivery vehicle and monitoring gene expression are critical for evaluating efficacy and safety. This compound can be utilized to label gene delivery vectors, such as viral vectors (e.g., adeno-associated viruses) or non-viral vectors (e.g., lipid nanoparticles carrying nucleic acids), through conjugation via its azide group.

The Cy7 fluorescence allows for the visualization of the vector's journey to the target cells. This can provide insights into the efficiency of delivery and any potential off-target accumulation. By correlating the location of the fluorescently labeled vector with the expression of a reporter gene, researchers can gain a more comprehensive understanding of the relationship between vector biodistribution and transgene expression. For example, Cy7-labeled antisense oligonucleotides can be tracked to study their uptake, intracellular trafficking, and accumulation at their site of action.

Methodological Advancements and Future Research Directions

Optimization Strategies for Bioconjugation Efficiencies and Specificity

The utility of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 is fundamentally linked to the efficiency and specificity of its conjugation to target biomolecules. The primary conjugation chemistry employed for the azide (B81097) moiety is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. medchemexpress.com

Optimization of CuAAC reactions involving this probe focuses on several key parameters. The choice of the copper(I) source and stabilizing ligands is critical. While copper(II) salts reduced in situ with agents like sodium ascorbate (B8700270) are common, the use of specialized ligands can enhance reaction rates and prevent damage to sensitive biomolecules. researchgate.netnih.gov For instance, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is a highly effective ligand that accelerates the reaction and protects proteins from oxidative damage during conjugation. researchgate.net

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is particularly advantageous for in vivo applications where copper toxicity is a concern. medchemexpress.com In this approach, the azide group of this compound reacts with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.com

To enhance specificity, researchers often employ site-specific incorporation of unnatural amino acids containing an alkyne group into a target protein. acs.org This ensures that the this compound probe attaches only at the desired location, preventing the non-specific labeling that can occur with reactions targeting naturally abundant functional groups like amines. nih.gov

| Strategy | Key Features | Advantages | Disadvantages | Relevant Citations |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Requires a copper(I) catalyst and a terminal alkyne-modified target. | High reaction efficiency and kinetics. Well-established protocols. | Potential for copper-induced cytotoxicity and damage to biomolecules. | medchemexpress.comresearchgate.netnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free reaction with strained alkynes (e.g., DBCO, BCN). | Biocompatible for in vivo applications. Avoids copper toxicity. | Generally slower reaction kinetics compared to CuAAC. | medchemexpress.com |

| Site-Specific Unnatural Amino Acid Incorporation | Genetic encoding of an alkyne-containing amino acid into the target protein. | High degree of specificity in labeling. | Requires molecular biology techniques for protein modification. | acs.org |

Approaches for Enhancing Probe Performance in Complex Biological Environments

The performance of this compound as a fluorescent probe in complex biological milieu such as cell lysates, interstitial fluids, or in vivo can be compromised by several factors, including non-specific binding, photobleaching, and fluorescence quenching.

To mitigate non-specific binding, various blocking agents can be employed. Bovine serum albumin (BSA) and normal serum are commonly used to saturate non-specific binding sites on surfaces or other proteins, thereby reducing the background signal from the probe. aatbio.compatsnap.combio-rad-antibodies.com The hydrophilic PEG linker inherent to the this compound structure also contributes to reducing non-specific hydrophobic interactions. nih.gov

Photobleaching, the irreversible photodegradation of the fluorophore, can limit the duration of imaging experiments. Strategies to overcome this include the use of commercially available antifade reagents and oxygen scavenging systems. biocompare.comnih.gov These reagents work by reducing the formation of reactive oxygen species that can destroy the Cy7 fluorophore upon excitation. nih.gov

Fluorescence quenching can occur when multiple Cy7 molecules are in close proximity, a phenomenon often observed when labeling proteins with multiple reactive sites. nih.gov The design of the this compound with its PEG spacers can help to physically separate the dye molecules, thus minimizing self-quenching. Further strategies include optimizing the dye-to-protein labeling ratio to prevent over-labeling.

| Challenge | Approach | Mechanism | Relevant Citations |

|---|---|---|---|

| Non-Specific Binding | Use of blocking agents (e.g., BSA, normal serum). | Saturates non-specific binding sites. | aatbio.compatsnap.combio-rad-antibodies.com |

| Inclusion of PEG linkers. | Reduces hydrophobic interactions. | nih.gov | |

| Photobleaching | Application of antifade reagents and oxygen scavengers. | Minimizes the generation of damaging reactive oxygen species. | biocompare.comnih.gov |

| Fluorescence Quenching | Optimization of dye-to-protein ratio. | Prevents excessive labeling and dye aggregation. | nih.gov |

Novel Research Paradigms Enabled by Bifunctional Near-Infrared Fluorescent Probes

The bifunctional nature of this compound opens up novel research paradigms that go beyond simple labeling. One of the most prominent applications is in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comresearchgate.net PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. tandfonline.comnih.gov By incorporating a fluorescent tag like Cy7, researchers can create "fluorescent PROTACs" that allow for the real-time visualization of the degradation process. nih.gov This provides invaluable insights into the pharmacodynamics and mechanism of action of these novel therapeutic agents.

Furthermore, such probes are instrumental in advanced imaging techniques like super-resolution microscopy. nih.govrsc.orgnih.gov The ability to specifically label target molecules with a bright, photostable NIR fluorophore can enable the visualization of cellular structures and processes with unprecedented detail, breaking the diffraction limit of conventional microscopy. thermofisher.com

Another emerging area is the use of these probes in targeted drug delivery. nih.govarxiv.org A targeting moiety, such as a peptide or antibody fragment, can be attached to one end of the bifunctional linker, while a therapeutic agent can be conjugated to the other. The Cy7 tag allows for the non-invasive tracking of the drug delivery system in vivo, providing crucial information on its biodistribution and target engagement. nih.gov

Emerging Frontiers in Chemical Biology and Materials Science Research Utilizing this compound Conjugates

The unique properties of this compound conjugates are paving the way for new frontiers in both chemical biology and materials science.

In chemical biology, these probes are being explored for their potential in mapping complex biological processes. For example, they can be used to study protein-protein interactions through techniques like Förster Resonance Energy Transfer (FRET), where the Cy7 dye can act as either a donor or an acceptor. The ability to track the localization and interaction of proteins in real-time within living cells is critical for understanding cellular signaling pathways.

In the realm of materials science, the self-assembly properties of PEG-containing molecules are being harnessed to create novel biomaterials. nih.govnih.gov By conjugating this compound to peptides or other self-assembling building blocks, it is possible to create fluorescently-tagged hydrogels or nanoparticles. nih.govnih.gov These materials have potential applications in tissue engineering, where the fluorescent tag can be used to monitor the material's integrity and integration with host tissue, and in diagnostics, for the development of sensitive NIR-based biosensors. The ability to visualize these materials non-invasively in vivo is a significant advantage for their preclinical development.

Q & A

Q. How to address ethical considerations in publishing imaging data with this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.